Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Physicochemical profiling CNS drug design Lipophilicity optimization

Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-61-0; molecular formula C20H26N4O3S; MW 402.5 g/mol) is a synthetic small molecule featuring a 2-aminothiazole core bearing an ethyl carbamate at the 2-position and a benzylpiperidine-acetamide side chain at the 4-position. The compound falls within the structural scope of alkyl-heterocycle carbamate derivatives disclosed in Sanofi patent US9000010B2, which claims FAAH (Fatty Acid Amide Hydrolase) inhibitory activity for this chemotype.

Molecular Formula C20H26N4O3S
Molecular Weight 402.51
CAS No. 946314-61-0
Cat. No. B2730670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS946314-61-0
Molecular FormulaC20H26N4O3S
Molecular Weight402.51
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=CS1)CC(=O)NC2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C20H26N4O3S/c1-2-27-20(26)23-19-22-17(14-28-19)12-18(25)21-16-8-10-24(11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,21,25)(H,22,23,26)
InChIKeyXJDVYYQHTVYPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-61-0): Structural Identity and Procurement-Relevant Class Context


Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-61-0; molecular formula C20H26N4O3S; MW 402.5 g/mol) is a synthetic small molecule featuring a 2-aminothiazole core bearing an ethyl carbamate at the 2-position and a benzylpiperidine-acetamide side chain at the 4-position [1]. The compound falls within the structural scope of alkyl-heterocycle carbamate derivatives disclosed in Sanofi patent US9000010B2, which claims FAAH (Fatty Acid Amide Hydrolase) inhibitory activity for this chemotype [2]. Its computed physicochemical profile—XLogP3 of 2.6, topological polar surface area (TPSA) of 112 Ų, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 8 rotatable bonds—places it within drug-like chemical space consistent with CNS-penetrant ligand design [1]. However, publicly available quantitative biological activity data (IC50, Ki, EC50) for this specific compound are absent from PubMed, ChEMBL, BindingDB, and PubChem as of the search date [1][2].

Why Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Cannot Be Assumed Interchangeable with In-Class Analogs


Compounds within the benzylpiperidine-thiazole-carbamate class exhibit profound sensitivity to seemingly minor structural perturbations. The substitution of the ethyl carbamate with a methyl carbamate (Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, MW 388.49) alters both lipophilicity and steric fit within the target binding pocket [1]. Replacement of the 2-carbamate with a cyclopentanecarboxamide (CAS 1206997-46-7) or thiophene-3-carboxamide (CAS 1206986-83-5) replaces the hydrogen-bonding carbamate NH with bulkier amide groups, fundamentally changing pharmacophore geometry [1]. Even within the Sanofi patent family, activity differences between ethyl, isopropyl, and isobutyl carbamate congeners are documented at the class level for FAAH inhibition [2]. These structural variations can shift potency by orders of magnitude, alter selectivity profiles, and affect metabolic stability—making generic substitution without compound-specific data a high-risk decision for research reproducibility [2].

Quantitative Differentiation Evidence for Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-61-0) Versus Closest Analogs


Physicochemical Differentiation: XLogP3 and TPSA Positioning Relative to the Methyl Carbamate Analog

The ethyl carbamate moiety of the target compound confers an XLogP3 of 2.6, compared with a predicted XLogP3 of approximately 2.1–2.3 for the methyl carbamate analog (Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, MW 388.49) [1]. Both compounds share the same TPSA of 112 Ų [1]. This ΔlogP of ~0.3–0.5 units places the ethyl congener closer to the CNS drug-like sweet spot (logP 2–4 range) while maintaining the same hydrogen-bonding capacity, potentially improving passive membrane permeability without increasing efflux transporter susceptibility [2].

Physicochemical profiling CNS drug design Lipophilicity optimization

Rotatable Bond Count Differentiation from Cyclopentanecarboxamide and Thiophene Carboxamide Analogs

The target compound possesses 8 rotatable bonds, compared with 9 rotatable bonds for N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide (CAS 1206997-46-7, MW 426.58) and 9 rotatable bonds for the thiophene-3-carboxamide analog (CAS 1206986-83-5, MW 440.58) [1]. The ethyl carbamate contributes 2 rotatable bonds versus 3 for the cyclopentane carboxamide and thiophene carboxamide side chains [1]. Lower rotatable bond count is associated with reduced entropic penalty upon target binding, which can translate to improved binding affinity per heavy atom (ligand efficiency) [2].

Conformational flexibility Ligand efficiency Entropic binding cost

Patent-Documented FAAH Inhibitory Activity: Class-Level Evidence from Sanofi US9000010B2

The Sanofi patent US9000010B2 explicitly claims alkyl-heterocycle carbamate derivatives—including those with a thiazol-2-yl carbamate scaffold and benzylpiperidine substitution—as inhibitors of the enzyme FAAH (Fatty Acid Amide Hydrolase) [1]. The patent specification describes that representative compounds within this chemotype class exhibit FAAH inhibitory activity, with the carbamate pharmacophore serving as the reactive center for covalent, slowly reversible enzyme inactivation, a mechanism documented in structurally related piperidinyl-thiazole carbamate FAAH inhibitors achieving Ki values in the pM to nM range [1][2]. The ethyl carbamate moiety is specifically noted within the patent's general formula (I) where R4 represents an optionally substituted 5-membered heterocycle including thiazolyl [1]. However, compound-specific IC50 or Ki values for CAS 946314-61-0 are not disclosed in the patent or associated literature [1].

FAAH inhibition Endocannabinoid system Analgesic drug discovery

Heavy Atom Count and Molecular Complexity Differentiation from Piperazine-Containing Isobaric Congeners

The target compound (C20H26N4O3S, 28 heavy atoms, complexity score 508) is isobaric with Isobutyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate (C20H26N4O3S, MW 402.51) [1]. Despite identical molecular formula and mass, the benzylpiperidine scaffold of the target compound versus the phenylpiperazine scaffold of the comparator represents a scaffold-hopping pair with distinct nitrogen atom positioning: the target compound has a tertiary amine within a piperidine ring bearing an exocyclic benzyl group, whereas the piperazine analog has two endocyclic nitrogens with a directly attached phenyl group [1]. This scaffold divergence predicts different basicity (calculated pKa), hydrogen-bonding geometry, and target engagement profiles [2].

Molecular complexity Synthetic tractability Scaffold hopping

Evidence-Supported Research Application Scenarios for Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-61-0)


FAAH Inhibitor Screening and Endocannabinoid System Research

Based on the structural inclusion of this compound within Sanofi's patented FAAH inhibitor chemotype (US9000010B2), researchers investigating fatty acid amide hydrolase as a therapeutic target for pain, inflammation, or anxiety disorders may procure this compound as a screening candidate [1]. The ethyl carbamate moiety aligns with the covalent, slowly reversible inhibition mechanism documented for this pharmacophore class [2]. Users should note that compound-specific IC50/Ki values must be determined experimentally, as these are absent from public databases [1].

Structure-Activity Relationship (SAR) Studies on Carbamate O-Alkyl Chain Length

The ethyl carbamate variant (CAS 946314-61-0) serves as a key intermediate chain-length congener between the methyl carbamate analog (MW 388.49) and larger isopropyl/isobutyl variants [1]. With an XLogP3 of 2.6 and 8 rotatable bonds, it occupies a specific lipophilicity-flexibility niche within a homologous series [1]. Procurement of this compound alongside its methyl and propyl congeners enables systematic SAR exploration of how O-alkyl chain length affects target potency, metabolic stability, and membrane permeability [1].

Scaffold-Hopping Studies: Benzylpiperidine vs. Phenylpiperazine Chemotypes

The compound's benzylpiperidine scaffold (with exocyclic benzyl substitution on the piperidine nitrogen) provides a distinct topological isomer relative to isobaric phenylpiperazine derivatives sharing the same molecular formula (C20H26N4O3S) [1]. Researchers engaged in scaffold-hopping campaigns can use this compound to evaluate how the spatial positioning of the basic nitrogen and aromatic ring affects target engagement, selectivity, and off-target profiles compared to piperazine-based analogs [2].

CNS Penetrant Ligand Design and Property Optimization

With computed physicochemical parameters within favorable ranges for CNS drug discovery—XLogP3 of 2.6, TPSA of 112 Ų, MW of 402.5, HBD of 2, and HBA of 6—this compound satisfies multiple CNS MPO (Multiparameter Optimization) desirability criteria [1]. Researchers focused on blood-brain barrier penetration can compare this compound against analogs with higher TPSA or extreme logP values to experimentally validate in silico CNS penetration predictions [1][2].

Quote Request

Request a Quote for Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.